1-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-butan-1-one
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Overview
Description
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(1,2,4-TRIAZOL-1-YL)BUTAN-1-ONE is a complex organic compound that features a piperazine ring, a triazole ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(1,2,4-TRIAZOL-1-YL)BUTAN-1-ONE typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-methylbenzenesulfonyl group.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving appropriate precursors.
Formation of the Butanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(1,2,4-TRIAZOL-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(1,2,4-TRIAZOL-1-YL)BUTAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(1,2,4-TRIAZOL-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets. The piperazine and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(1,2,4-TRIAZOL-1-YL)PROPANE-1-ONE: Similar structure but with a propane moiety instead of butanone.
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(1,2,4-TRIAZOL-1-YL)PENTAN-1-ONE: Similar structure but with a pentanone moiety.
Uniqueness
The uniqueness of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(1,2,4-TRIAZOL-1-YL)BUTAN-1-ONE lies in its specific combination of functional groups, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H23N5O3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C17H23N5O3S/c1-14-3-5-16(6-4-14)26(24,25)21-9-7-20(8-10-21)17(23)11-15(2)22-13-18-12-19-22/h3-6,12-13,15H,7-11H2,1-2H3 |
InChI Key |
DQNSGCCPMMSFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C=NC=N3 |
Origin of Product |
United States |
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